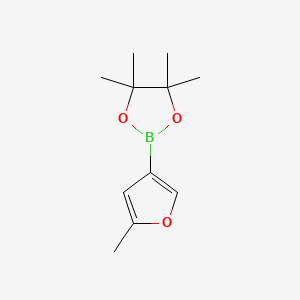![molecular formula C10H18ClNO4 B13621641 1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is a common protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the reaction of 1-chloroethyl chloroformate with (2S)-2-amino propanoic acid in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, increased safety, and higher efficiency compared to traditional batch processes .
化学反应分析
Types of Reactions
1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amines or esters.
Hydrolysis: Formation of the free amine.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
科学研究应用
1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate is used in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of peptides and amino acid derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of 1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves the reactivity of the Boc protecting group and the chloroethyl moiety. The Boc group stabilizes the compound under various conditions, while the chloroethyl group can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
相似化合物的比较
Similar Compounds
tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but lacks the chloroethyl group.
1-chloroethyl (2S)-2-amino propanoate: Similar structure but lacks the Boc protecting group.
tert-butyl (2S)-2-amino propanoate: Lacks both the chloroethyl group and the Boc protecting group.
Uniqueness
1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of both the Boc protecting group and the chloroethyl moiety. This combination allows for versatile reactivity and stability, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C10H18ClNO4 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC 名称 |
1-chloroethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H18ClNO4/c1-6(8(13)15-7(2)11)12-9(14)16-10(3,4)5/h6-7H,1-5H3,(H,12,14)/t6-,7?/m0/s1 |
InChI 键 |
XQLFCVHJXMVTJV-PKPIPKONSA-N |
手性 SMILES |
C[C@@H](C(=O)OC(C)Cl)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C(=O)OC(C)Cl)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



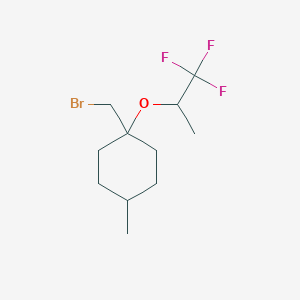
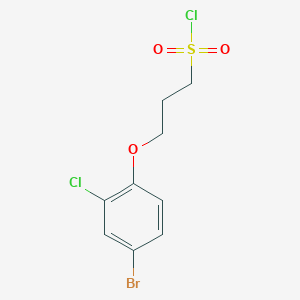
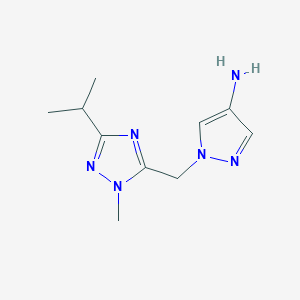
![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)
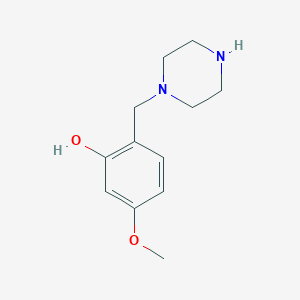

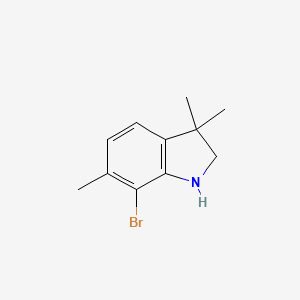
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
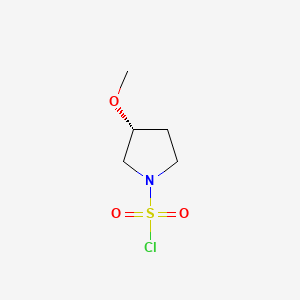
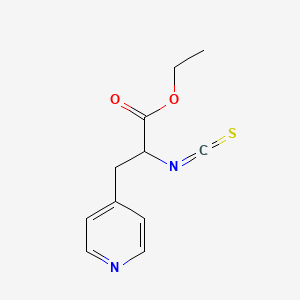
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
